![molecular formula C13H14N2 B1594265 4-[(Phenylamino)methyl]anilin CAS No. 24007-66-7](/img/structure/B1594265.png)

4-[(Phenylamino)methyl]anilin

Übersicht

Beschreibung

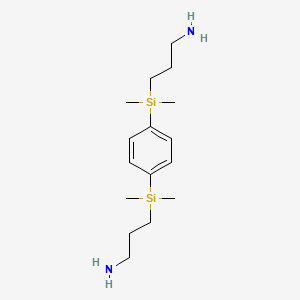

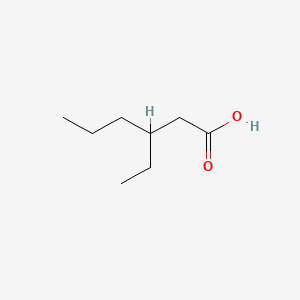

“4-[(Phenylamino)methyl]aniline” is an organic compound with the molecular formula C13H14N2. It is a derivative of phenylamine, also known as aniline or aminobenzene .

Synthesis Analysis

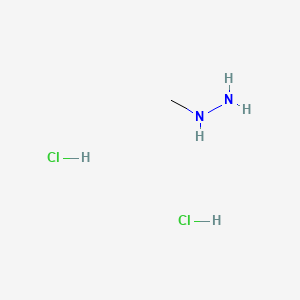

The synthesis of “4-[(Phenylamino)methyl]aniline” and similar compounds often involves the reduction of Schiff bases . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .

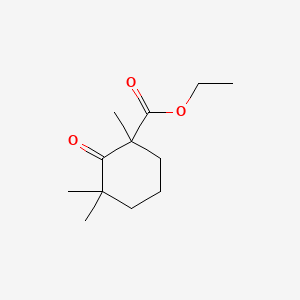

Molecular Structure Analysis

The molecular structure of “4-[(Phenylamino)methyl]aniline” and similar compounds has been confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses . The compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems .

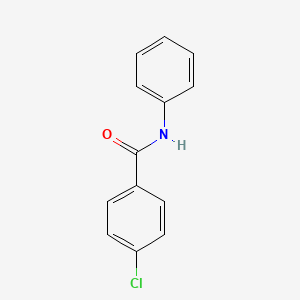

Chemical Reactions Analysis

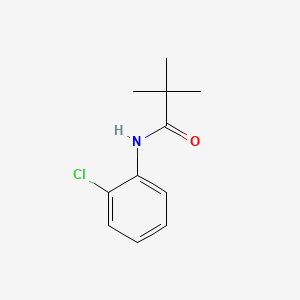

The chemical reactivity of “4-[(Phenylamino)methyl]aniline” and similar compounds allows them to form biologically active novel heterocyclic moieties . For instance, the reaction of anilines with cyanoacetyl chloride has been reported .

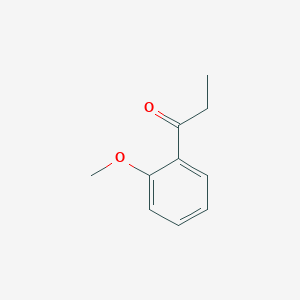

Physical And Chemical Properties Analysis

Phenylamine, a related compound, is a colorless liquid that darkens rapidly on exposure to light and air . It has a melting point of -6.2°C and a boiling point of 184°C . The higher values for phenylamine are due to permanent dipole-dipole attractions and hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

- Methylierung von Anilinen: Cyclometallierte Rutheniumkomplexe ermöglichen die effiziente Methylierung von Anilinen unter Verwendung von Methanol. Dieses Wasserstoff-Autotransfer-Verfahren verläuft unter milden Bedingungen (60 °C) und verwendet NaOH als Base. Die resultierenden N-Methylaniline sind wertvolle Zwischenprodukte für die Synthese von bioaktiven Verbindungen .

- Triarylmethan-Synthese: Anilinbasierte Triarylmethane können effizient unter Verwendung von Brønsted-sauren ionischen Flüssigkeiten als leistungsstarke Katalysatoren synthetisiert werden. Diese skalierbare Methodik beinhaltet die doppelte Friedel-Crafts-Reaktion von kommerziellen Aldehyden und primären, sekundären oder tertiären Anilinen .

- Pyridinringbildung: N,N-Dialkylamide dienen als vielseitige Synthons für die Synthese von 4-(Phenylamino)-2H-chromen-2-onen. Dimethylformamid (DMF) wirkt als Methinquelle und ermöglicht Cyclisierungsreaktionen mit elektronendonierenden oder elektronenziehenden Substituenten am Anilinring .

Katalyse und Organische Synthese

Ionische Flüssigkeit-katalysierte Reaktionen

Heterocyclische Chemie

Wirkmechanismus

Target of Action

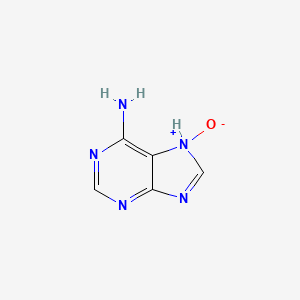

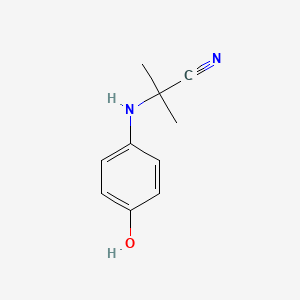

It is suggested that similar compounds exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that related compounds inhibit the production of prostaglandin e2 and the activity of cox-2 . These compounds likely interact with their targets, leading to changes in the biochemical pathways involved in inflammation.

Biochemical Pathways

Related compounds are known to affect pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . The downstream effects of these interactions likely contribute to the compound’s anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as aniline derivatives, have been studied . These studies suggest that the compound’s bioavailability may be influenced by factors such as metabolic activation, elimination rates, and the formation of primary acetylated metabolites .

Result of Action

Related compounds have been shown to exhibit potent anti-inflammatory effects . These effects are likely due to the inhibition of key inflammatory mediators, leading to a reduction in inflammation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(anilinomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLONWIQMGNPYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308987 | |

| Record name | 4-[(phenylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24007-66-7 | |

| Record name | NSC210539 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(phenylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)